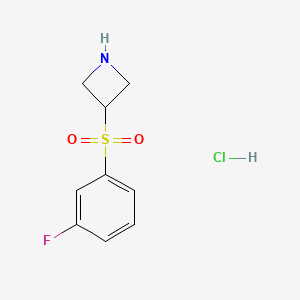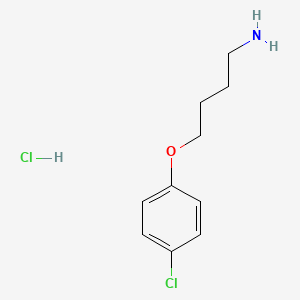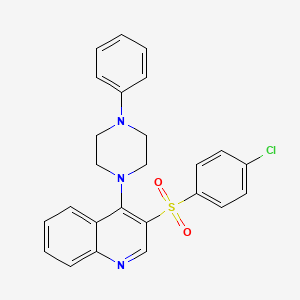
3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline, also known as CPQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology.
Wissenschaftliche Forschungsanwendungen
Catalyst Development and Synthesis
A titanium nanomaterial-based sulfonic acid catalyst was developed for synthesizing derivatives similar to 3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline. This method offers high yield, simple methodology, and cost-effectiveness for potential large-scale production, indicating its utility in synthetic chemistry (Murugesan et al., 2017).
Optical and Structural Properties
The structural and optical properties of certain quinoline derivatives, which may include compounds similar to 3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline, have been studied. This research is significant for applications in materials science, especially in the development of nano- and meso-structures with enhanced electronic and photonic properties (Zeyada et al., 2016).
Anticancer Research
In cancer research, 4-aminoquinoline derived sulfonyl analogs, which are structurally related to 3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline, have shown promising results. One such compound demonstrated significant effectiveness against various cancers, including breast cancer, and was found to be less toxic to normal cells (Solomon et al., 2019).
Antibacterial Applications
A study on the synthesis of quinoxaline derivatives has shown that these compounds have potent antibacterial activities. This suggests potential applications of 3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline in developing new antibacterial agents (Alavi et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c26-19-10-12-21(13-11-19)32(30,31)24-18-27-23-9-5-4-8-22(23)25(24)29-16-14-28(15-17-29)20-6-2-1-3-7-20/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIKQSYGLGAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

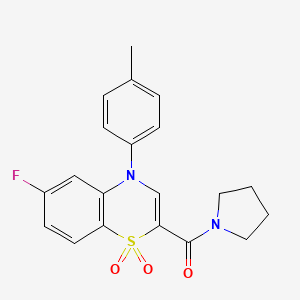
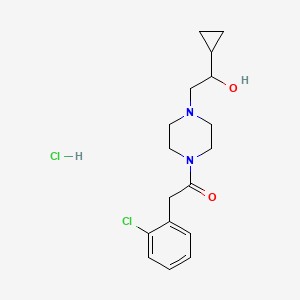
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893618.png)
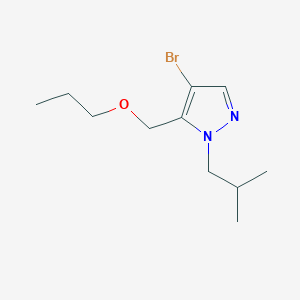
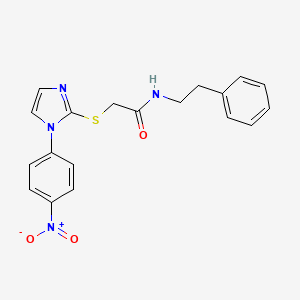
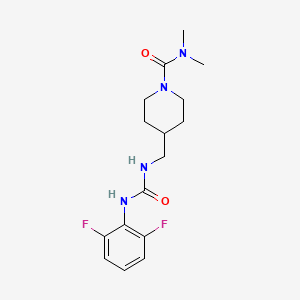

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
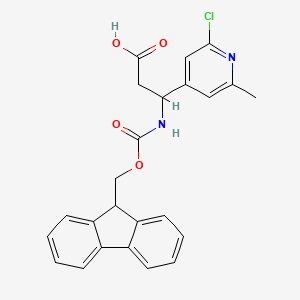
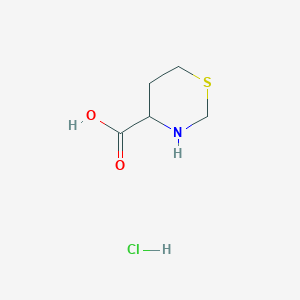
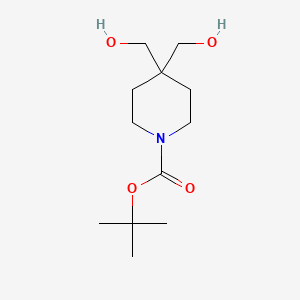
![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)
